molecular formula C11H11Cl3N2 B1418868 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride CAS No. 1197477-27-2

6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

Cat. No. B1418868
CAS RN: 1197477-27-2
M. Wt: 277.6 g/mol
InChI Key: TTWKSPRVIPKJCG-UHFFFAOYSA-N
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Description

6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride (6,8-DCPIH), also known as 6,8-dichloro-2-methyl-3-nitropyridoindole hydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a derivative of pyridoindole, a type of heterocyclic compound found in a variety of natural products. It is a crystalline solid with a molecular weight of 397.9 g/mol. It is soluble in water and is stable under normal laboratory conditions.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

This compound has been explored for its potential as an antimicrobial agent. Derivatives of this class of compounds have shown promising results against a range of microbial pathogens. The chlorinated indole moiety of the molecule could interact with bacterial proteins or DNA, leading to the disruption of microbial cell function .

Pharmacology: Anti-HIV Research

In the search for new anti-HIV medications, indole derivatives, including those similar to 6,8-dichloro-indole hydrochloride, have been studied for their ability to inhibit the replication of the HIV virus. Molecular docking studies suggest that these compounds can bind to key proteins in the HIV lifecycle .

Organic Chemistry: Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of various heterocyclic compounds. Its reactive sites allow for multiple chemical transformations, making it a valuable reagent in the development of new organic molecules with potential applications in drug development and beyond .

properties

IUPAC Name

6,8-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2.ClH/c12-6-3-7-8-5-14-2-1-10(8)15-11(7)9(13)4-6;/h3-4,14-15H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWKSPRVIPKJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 5
6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 6
6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.